molecular formula C17H26N2O3S B6573315 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide CAS No. 946292-85-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide

Cat. No.: B6573315
CAS No.: 946292-85-9
M. Wt: 338.5 g/mol
InChI Key: RCAXYDYKJOTIDL-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at position 1 and a 3,3-dimethylbutanamide substituent at position 5. This structure combines sulfonamide and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-5-23(21,22)19-10-6-7-13-8-9-14(11-15(13)19)18-16(20)12-17(2,3)4/h8-9,11H,5-7,10,12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAXYDYKJOTIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically synthesized via:

  • Borsche–Drechsel cyclization : Cyclization of β-arylethylamines with ketones under acidic conditions.

  • Friedländer synthesis : Condensation of 2-aminobenzaldehyde with cyclic ketones.

Representative Protocol (Adapted from)

  • Starting Material : 7-Nitro-1,2,3,4-tetrahydroquinoline (prepared via catalytic hydrogenation of 7-nitroquinoline).

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C, 12 h) yields 7-amino-1,2,3,4-tetrahydroquinoline with >90% conversion.

  • Sulfonylation :

    • Reagents: Ethanesulfonyl chloride (1.2 eq), pyridine (2.0 eq), dichloromethane (DCM), 0°C → rt, 6 h

    • Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine

    • Yield: 78–85% after silica gel chromatography (hexane:ethyl acetate = 3:1)

Key Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.32 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.28 (d, J=2.4 Hz, 1H, ArH), 4.12 (br s, 2H, NH₂), 3.45–3.38 (m, 2H, SO₂CH₂CH₃), 2.95–2.88 (m, 2H, CH₂N), 2.72–2.65 (m, 2H, CH₂), 1.82–1.75 (m, 2H, CH₂), 1.41 (t, J=7.2 Hz, 3H, CH₂CH₃)

Preparation of 3,3-Dimethylbutanoyl Chloride

Acid Chloride Synthesis

Method A (Thionyl Chloride)

  • Reaction : 3,3-Dimethylbutanoic acid (1.0 eq) + SOCl₂ (1.5 eq), reflux, 4 h

  • Distillation : Isolate via fractional distillation (bp 142–145°C)

  • Yield : 92–95%

Method B (Oxalyl Chloride)

  • Conditions : 3,3-Dimethylbutanoic acid (1.0 eq) + oxalyl chloride (1.2 eq), DMF (cat.), DCM, 0°C → rt, 2 h

  • Yield : 88–90%

Amide Coupling: Fragment Assembly

Schotten–Baumann Reaction

Optimized Protocol

  • Reagents :

    • 1-Ethanesulfonyl-7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq)

    • 3,3-Dimethylbutanoyl chloride (1.1 eq)

    • 10% NaOH (aq), THF, 0°C, 2 h

  • Workup : Extract with DCM, dry (Na₂SO₄), concentrate

  • Purification : Recrystallization (ethyl acetate/hexane)

  • Yield : 65–72%

Carbodiimide-Mediated Coupling

Alternative Approach

  • Conditions :

    • EDCl (1.2 eq), HOBt (1.1 eq), DIPEA (2.0 eq), DMF, rt, 12 h

  • Advantages : Higher functional group tolerance, milder conditions

  • Yield : 70–75%

Critical Process Parameters

ParameterSchotten–BaumannCarbodiimide
Temperature (°C)0–520–25
Reaction Time (h)212
BaseNaOHDIPEA
SolventTHF/H₂ODMF
Byproduct FormationHigh (salts)Low
ScalabilityExcellentModerate

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₇N₂O₃S [M+H]⁺: 387.1745; found: 387.1742

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.8 (C=O), 149.1 (C-SO₂), 128.6–115.3 (ArC), 47.2 (N-CH₂), 38.9 (SO₂CH₂), 32.1 (C(CH₃)₂), 26.8–22.1 (aliphatic CH₂), 14.0 (CH₂CH₃)

Purity Assessment

MethodConditionsPurity
HPLCC18, 70:30 MeCN/H₂O, 1 mL/min98.7%
ElementalC, H, N analysis±0.3%

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonylation : Competitive N- vs. C-sulfonylation requires careful stoichiometric control.

  • Amide Racemization : Prolonged reaction times in basic media may lead to epimerization at the tetrahydroquinoline ring junction.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification.

Mitigation Strategies

  • Use of Hünig’s base (DIPEA) instead of triethylamine reduces base-catalyzed degradation.

  • Low-temperature (–20°C) quenching minimizes side reactions during workup.

Scalability and Industrial Considerations

FactorLaboratory Scale (10 g)Pilot Plant (10 kg)
Cycle Time48 h120 h
Yield68%62%
E-Factor (kg waste/kg product)189.5
Critical Quality AttributesPurity >98%Purity >99.5%

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other sulfonamide- and quinoline-based derivatives, particularly those synthesized via analogous methods. Below is a detailed analysis:

Structural Comparison
Compound Name Core Structure Substituents (Position) Sulfonyl/Amide Features
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide Tetrahydroquinoline Ethanesulfonyl (1), 3,3-dimethylbutanamide (7) Ethanesulfonyl, tertiary amide
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Chlorinated hydroxyquinoline Benzenesulfonamide (7), 4-methoxystyryl (2) Aromatic sulfonamide, conjugated styryl

Key Observations :

  • Sulfonyl Group : Ethanesulfonyl (aliphatic) vs. benzenesulfonyl (aromatic) affects electronic and steric profiles. Aliphatic sulfonyl groups may enhance membrane permeability but reduce target binding affinity in some cases.
  • Substituent Diversity : The 3,3-dimethylbutanamide group in the target compound introduces bulkiness and lipophilicity, contrasting with IIIa’s methoxystyryl substituent, which enables π-π interactions but may increase metabolic vulnerability.
Pharmacological Implications
  • Bioactivity: IIIa and related chlorinated quinoline sulfonamides exhibit antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit topoisomerases. The target compound’s tetrahydroquinoline core and aliphatic sulfonamide may shift its mechanism toward kinase or protease inhibition, as seen in other tetrahydroquinoline derivatives (e.g., kinase inhibitors like imatinib analogs).

Limitations :

  • The target compound lacks publicly available experimental bioactivity data, limiting direct pharmacological comparison.
  • IIIa’s antimicrobial efficacy is well-documented, but its clinical relevance is constrained by toxicity concerns common to chlorinated quinolines.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydroquinoline core with an ethanesulfonyl group and a dimethylbutanamide moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2S. Its structure can be represented as follows:

PropertyValue
Molecular Weight290.41 g/mol
LogP2.7688
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area62.192 Ų

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within the body. The ethanesulfonyl group enhances solubility and may facilitate binding to specific enzymes or receptors involved in disease processes. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities by modulating enzyme activities or receptor functions.

Antimicrobial Activity

Research indicates that compounds with similar structures often possess antimicrobial properties. The sulfonamide functional group is known to inhibit bacterial growth by interfering with folate synthesis pathways. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains.

Anticancer Properties

The tetrahydroquinoline scaffold is frequently associated with anticancer activity due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that derivatives of tetrahydroquinoline can inhibit tumor growth by disrupting cell cycle progression and promoting programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted on several tetrahydroquinoline derivatives revealed that compounds similar to this compound displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that this compound could reduce cell viability in a dose-dependent manner. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity and pharmacokinetic properties. The incorporation of different substituents on the tetrahydroquinoline ring has been shown to affect the compound's interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving sulfonylation and amidation. A common approach involves reacting a tetrahydroquinoline precursor with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group . Subsequent coupling with 3,3-dimethylbutanoyl chloride requires careful pH control (~8–9) and low temperatures (0–5°C) to minimize side reactions. Yield optimization often employs high-performance liquid chromatography (HPLC) for purification and monitoring .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tetrahydroquinoline core and substituents. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) and amide (C=O) stretches. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 409.1 for C₁₈H₂₅N₂O₃S) and fragmentation patterns . X-ray crystallography, if feasible, resolves 3D conformation and hydrogen-bonding interactions .

Q. What preliminary biological activities have been reported for this compound?

Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC₅₀ ~1.2 µM) . These findings are derived from in vitro assays, such as broth microdilution for antimicrobial testing and enzyme-linked immunosorbent assays (ELISA) for COX-2 activity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like COX-2 or bacterial enzymes?

Molecular docking (e.g., using AutoDock Vina) predicts binding modes by simulating interactions between the compound’s sulfonamide group and key residues (e.g., Arg120 and Tyr355 in COX-2). Parameters such as binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions are analyzed. Validation requires correlation with experimental IC₅₀ values and mutagenesis studies to confirm critical residues .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

Discrepancies in potency (e.g., varying IC₅₀ values for COX-2 inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration). Resolve conflicts by standardizing protocols (e.g., uniform recombinant enzyme batches) and validating results with orthogonal assays (e.g., Western blot for protein expression). Meta-analysis of dose-response curves and statistical power calculations (α=0.05, β=0.2) ensure reliability .

Q. How does structural modification of the 3,3-dimethylbutanamide moiety impact pharmacological properties?

SAR studies reveal that bulkier substituents (e.g., tert-butyl) enhance lipophilicity (logP >3) but reduce solubility, while polar groups (e.g., hydroxyl) improve water solubility at the expense of membrane permeability. Use in silico tools (e.g., SwissADME) to predict ADMET profiles and guide synthesis of analogs. Biological testing in membrane permeability assays (e.g., Caco-2 monolayers) validates predictions .

Q. What experimental designs are recommended for assessing metabolic stability in hepatic microsomes?

Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quantify parent compound depletion over time using LC-MS/MS. Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance. Include positive controls (e.g., verapamil) and negative controls (no NADPH) to validate assay conditions. Use Michaelis-Menten kinetics for enzyme saturation analysis .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, pH, solvent) and identify optimal conditions via response surface methodology .
  • Bioactivity Validation : Pair in vitro assays with ex vivo models (e.g., isolated organ tissues) to confirm target engagement .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and transparency .

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